(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]
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Overview
Description
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is a chiral compound that features a binaphthalene core with hydroxyl and pyridyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] typically involves the asymmetric oxidative coupling of 2-naphthol derivatives. One common method employs copper (II) chloride as an oxidant in the presence of a chiral ligand such as (S)-(+)-amphetamine . The reaction proceeds through the formation of a radical intermediate, which couples to form the binaphthalene structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridyl group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted binaphthalene derivatives.
Scientific Research Applications
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions facilitate the formation of chiral environments, which are crucial for asymmetric catalysis. The compound’s hydroxyl and pyridyl groups play a key role in its binding affinity and selectivity towards specific substrates .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral ligand with applications in catalysis.
Bipyridine derivatives: Used as ligands in coordination chemistry and catalysis.
Uniqueness
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is unique due to its combination of hydroxyl and pyridyl groups, which provide additional sites for functionalization and enhance its versatility in various chemical reactions. Its chiral nature and ability to form stable complexes with metal ions make it a valuable compound in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C26H19NO2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[2-[(R)-hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H/t26-/m1/s1 |
InChI Key |
JYJLRFUVMXNOEH-AREMUKBSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)[C@@H](C5=CC=NC=C5)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O |
Origin of Product |
United States |
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